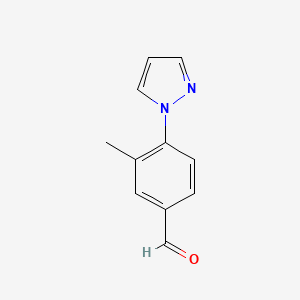

3-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde

Description

Properties

IUPAC Name |

3-methyl-4-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-7-10(8-14)3-4-11(9)13-6-2-5-12-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNXXZWAXRPCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: General Synthetic Pathway Overview

| Step | Reaction Type | Reactants | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Condensation | 3-Methylbenzaldehyde + Hydrazine | Acidic medium, mild heating | Formation of hydrazone intermediate |

| 2 | Cyclization | Hydrazone + terminal alkyne or equivalent | Heat, solvent (e.g., ethanol) | Pyrazole ring formation |

| 3 | Substitution | Pyrazole derivative + benzaldehyde | Heating, catalytic conditions | Attachment of pyrazolyl group to benzaldehyde |

| 4 | Purification | Crystallization or chromatography | Ambient or reduced temperature | Pure 3-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde |

This approach is supported by literature describing the condensation of aromatic aldehydes with tosylhydrazine followed by cycloaddition with alkynes to yield pyrazole-substituted benzaldehydes.

Specific Preparation Methods

Condensation with Hydrazine Derivatives

The initial step involves the reaction of 3-methylbenzaldehyde with hydrazine or substituted hydrazines under acidic conditions. This step forms hydrazone intermediates, which serve as precursors for pyrazole ring formation. Acidic media (e.g., acetic acid) and mild heating facilitate the condensation efficiently.

Pyrazole Ring Formation via Cyclization

Following hydrazone formation, cyclization is induced by reacting with terminal alkynes or through intramolecular cyclization under controlled heating. This step is crucial for constructing the 1H-pyrazol-1-yl moiety attached to the benzaldehyde ring.

Catalytic Substitution Reactions

Pyrazole derivatives can be introduced onto the benzaldehyde ring through substitution reactions, often requiring catalysts or specific solvents. Ionic liquids such as 1-hexyl-3-methylimidazolium hydrogen sulfate ([HMIM]HSO4) have been reported as effective catalysts under ultrasonic irradiation, promoting condensation reactions at room temperature with excellent yields and mild conditions.

Industrial and Large-Scale Preparation Considerations

While detailed industrial protocols for this specific compound are scarce, general organic synthesis principles apply:

- Use of catalysts to improve reaction rates and selectivity.

- Avoidance of toxic solvents such as pyridine, especially in pharmaceutical manufacturing, due to toxicity concerns.

- Optimization of reaction conditions to maximize yield and purity while minimizing by-products.

- Purification via crystallization or chromatography to achieve high-purity product suitable for further applications.

Patents related to pyrazole derivatives emphasize the importance of developing processes that avoid hazardous solvents and employ safer, scalable reagents and conditions.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation with hydrazine | 3-Methylbenzaldehyde, hydrazine | Acidic medium, mild heat | Simple, high yield | Requires careful control of acidity |

| Cyclization with alkynes | Hydrazone, terminal alkyne | Heating, solvent (ethanol) | Efficient ring formation | Sensitive to reaction conditions |

| Catalytic substitution (ionic liquid) | Pyrazole derivative, [HMIM]HSO4 | Ultrasonic irradiation, room temp | Mild conditions, excellent yields | Requires ionic liquid availability |

| Industrial scale synthesis | Catalysts, optimized solvents | Controlled temperature | Scalable, economical | Solvent toxicity concerns |

Research Findings and Optimization

- Ultrasonic irradiation with ionic liquid catalysts has been demonstrated to improve reaction rates and yields significantly while operating under mild conditions, reducing energy consumption and environmental impact.

- Avoidance of pyridine as a solvent in industrial processes is recommended due to its toxicity and handling difficulties; alternative solvents or solvent-free methods are preferred.

- The condensation-cyclization sequence remains the cornerstone of the synthesis, with modifications in reagents and conditions tailored to optimize selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Formation of 3-Methyl-4-(1H-pyrazol-1-yl)benzoic acid.

Reduction: Formation of 3-Methyl-4-(1H-pyrazol-1-yl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde serves as a building block for more complex heterocyclic systems. It is particularly valuable in the preparation of pyrazolo[1,5-a]pyrimidines, which have notable pharmaceutical applications. The compound can undergo various reactions, including oxidation to form carboxylic acids and reduction to yield alcohols .

The compound exhibits significant anticancer properties . Research has shown that it induces apoptosis in cancer cells by activating p53-mediated pathways and destabilizing microtubules, which are crucial for cell division. In vitro studies indicate its cytotoxic activity against several human cancer cell lines, making it a candidate for further drug development .

Case Study: Anticancer Evaluation

A study evaluated the cytotoxic effects of 3-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde on breast cancer cell lines (MCF-7). The results demonstrated that the compound induced significant cell death through apoptosis and inhibited cell proliferation, highlighting its potential as an anticancer agent .

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of organic light-emitting diodes (OLEDs) due to its favorable photophysical properties. Its ability to facilitate electron transport makes it a valuable component in developing efficient OLED materials .

Mechanism of Action

The mechanism of action of 3-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to fit well in the active site of certain enzymes, leading to inhibition of their activity . This interaction is characterized by strong hydrophobic interactions and lower binding free energy, which contribute to its biological effects.

Comparison with Similar Compounds

Key Observations :

- The methoxy group in the third compound is electron-donating, contrasting with the electron-withdrawing pyrazole .

- Stability : The refrigeration requirement for the target compound suggests higher sensitivity compared to 4-(1H-pyrazol-1-yl)benzaldehyde, possibly due to the methyl group’s influence on degradation pathways .

Toxicity and Handling

- 3-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde: No specific hazard statements are reported, though standard precautions (e.g., avoiding inhalation, skin contact) are advised .

- Insolubility in water reduces environmental mobility .

- 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde : Safety data emphasize handling at 100% concentration but lack explicit toxicity details .

Biological Activity

Introduction

3-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of 3-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde features a benzaldehyde moiety substituted with a pyrazole ring. Its molecular formula is C10H10N2O, and it has a CAS number of 1247701-41-2. The synthesis often involves the reaction of 3-methylbenzaldehyde with hydrazine derivatives under acidic conditions to form the pyrazole ring, followed by further functionalization.

Synthesis Pathway

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Condensation | 3-Methylbenzaldehyde + Hydrazine | Acidic medium |

| 2 | Substitution | Pyrazole derivative + Benzaldehyde | Heat, solvent |

| 3 | Purification | Crystallization or chromatography | - |

Anticancer Activity

Research has demonstrated that compounds related to 3-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects on various cancer cell lines using MTT assays. The results indicated that these compounds could inhibit cell proliferation effectively.

Case Study: MCF-7 Breast Cancer Cells

In vitro studies showed that derivatives of pyrazole exhibited IC50 values ranging from 10 to 30 µM against MCF-7 cells. This suggests a promising avenue for further development in cancer therapeutics .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been explored extensively. In one study, compounds were tested for their ability to reduce carrageenan-induced edema in animal models. Results indicated that some derivatives demonstrated comparable efficacy to standard anti-inflammatory drugs like indomethacin.

Table: Anti-inflammatory Activity Comparison

| Compound | Edema Reduction (%) | IC50 (µg/mL) |

|---|---|---|

| 3-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde | 65 | 54 |

| Indomethacin | 70 | 50 |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. A study assessed their effectiveness against various bacterial strains, including E. coli and S. aureus.

Table: Antimicrobial Activity Against Bacterial Strains

| Compound | E. coli (Zone of Inhibition mm) | S. aureus (Zone of Inhibition mm) |

|---|---|---|

| 3-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde | 15 | 18 |

| Standard Antibiotic | 20 | 22 |

The biological activity of 3-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde can be attributed to its ability to interact with specific molecular targets within cells:

Q & A

Q. Q: What are the standard synthetic routes for preparing 3-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde, and how can reaction conditions be optimized?

A: A common method involves nucleophilic substitution of 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with phenols in the presence of a base like K₂CO₃ . Optimization includes:

Q. Key analytical data for characterization :

- IR : C=O stretch at ~1633 cm⁻¹, C=N at ~1529 cm⁻¹ .

- ¹H NMR : Aldehyde proton at δ 9.17–9.24 ppm; pyrazole protons at δ 6.98–8.24 ppm .

Advanced Synthesis: Contradictions in Yield and Selectivity

Q. Q: How do substituents on the pyrazole ring or benzaldehyde moiety influence regioselectivity during synthesis?

A: Electron-donating groups (e.g., methyl on pyrazole) increase reactivity at the 4-position due to steric and electronic effects. Conversely, electron-withdrawing groups (e.g., nitro on benzaldehyde) may shift reaction pathways, requiring adjusted stoichiometry or temperature . For example:

- Substituent effects : Para-substituted phenols yield higher regioselectivity (>70%) compared to ortho-substituted analogs .

- Troubleshooting low yields : Use excess phenol (1.5–2.0 equiv) and monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Methodological Challenges in Structural Confirmation

Q. Q: What advanced spectroscopic techniques resolve ambiguities in confirming the aldehyde and pyrazole moieties?

A:

- X-ray crystallography : Resolves stereochemical ambiguities; bond lengths (C=O: ~1.21 Å, C-N: ~1.34 Å) confirm tautomeric forms .

- ²D NMR (HSQC, HMBC) : Correlates aldehyde protons with adjacent carbons (δC ~190 ppm) and pyrazole C-H couplings .

- Mass spectrometry : Molecular ion peak at m/z 186.22 (C₁₁H₁₀N₂O) .

Structure-Activity Relationship (SAR) in Biological Applications

Q. Q: How do structural modifications of 3-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde impact its antioxidant or anti-inflammatory activity?

A:

- Electron-donating groups : Para-methoxy or hydroxy substituents on benzaldehyde enhance radical scavenging (IC₅₀ ~25 μM in DPPH assay) by stabilizing resonance intermediates .

- Pyrazole modifications : 1-Benzoyl substitution increases lipophilicity, improving membrane permeability (logP ~2.8) .

- Contradictions : Nitro groups (electron-withdrawing) reduce activity despite increased electrophilicity, suggesting steric hindrance dominates .

Computational Modeling for Reactivity Prediction

Q. Q: How can DFT calculations guide the design of derivatives with targeted properties?

A:

- HOMO-LUMO analysis : Predicts sites for electrophilic attack; pyrazole N1 and aldehyde C=O are reactive centers (HOMO energy ~ -6.2 eV) .

- Docking studies : Models interactions with enzymes (e.g., COX-2) to prioritize substituents with high binding affinity (ΔG < -8 kcal/mol) .

- Solvent effects : Simulate polar solvents (e.g., DMSO) to mimic reaction conditions and optimize synthetic pathways .

Stability and Storage Considerations

Q. Q: What are the critical factors affecting the stability of 3-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde during storage?

A:

- Light sensitivity : Store in amber vials at -20°C to prevent aldehyde oxidation .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrate formation, which alters melting points (mp shifts from 97.5–99°C to 76–78°C in hydrates) .

- Purity monitoring : Regular HPLC analysis (retention time ~8.2 min, C18 column) ensures integrity .

Application in Material Science

Q. Q: How can this compound be utilized in developing functional materials?

A:

- Coordination polymers : The aldehyde and pyrazole groups act as bifunctional ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming porous networks with BET surface areas >500 m²/g .

- Optoelectronic materials : Conjugation with π-systems (e.g., thiophene) tunes bandgap (Eg ~2.3 eV) for organic semiconductors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.